3-Chloro-2-methylpyridine1-oxide

Description

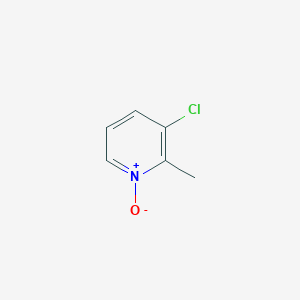

3-Chloro-2-methylpyridine 1-oxide is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 2-position, and an N-oxide functional group. Pyridine N-oxides are critical intermediates in organic synthesis, often serving as ligands in coordination chemistry or precursors for pharmaceuticals and agrochemicals due to their enhanced reactivity compared to unoxidized pyridines .

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

3-chloro-2-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6ClNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 |

InChI Key |

XFZQIFSFSCJYLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Byproduct Management

mCPBA acts as an electrophilic oxidizing agent, transferring an oxygen atom to the pyridine nitrogen. The byproduct, m-chlorobenzoic acid, is removed via pH adjustment and extraction. Post-reaction, the mixture is concentrated under reduced pressure, and water is added to precipitate the byproduct. Adjusting the pH to 4–5 ensures maximal precipitation of m-chlorobenzoic acid, leaving the target N-oxide in the aqueous phase. The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified via recrystallization.

Key Data from Patent CN115160220A

| Parameter | Value |

|---|---|

| Starting Material | 3-Chloro-2-methylpyridine (40 g) |

| mCPBA Equivalents | 1.5 eq |

| Solvent | Dichloromethane (320 mL) |

| Reaction Temperature | 0–5°C (initial), 20–25°C (main) |

| Yield | 49.8 g (82%) |

This method achieves 82% yield with high purity (>98%), making it suitable for laboratory-scale synthesis.

Catalytic Oxidation with Hydrogen Peroxide and Phosphotungstic Acid

An alternative approach employs H₂O₂ as the oxidant and phosphotungstic acid as a catalyst, offering a cost-effective and scalable route. In this method, 3-chloro-2-methylpyridine is mixed with a 20–30% aqueous solution of phosphotungstic acid and heated to 85–90°C . H₂O₂ is added dropwise at a rate of 50–65 g/hour to control reaction exothermicity, followed by 5–10 hours of stirring under reflux.

Industrial-Scale Parameters from CN107129466B

| Parameter | Value |

|---|---|

| Catalyst Loading | 10–13 wt% phosphotungstic acid |

| H₂O₂ Equivalents | 1.5–1.9 eq |

| Reaction Time | 5–10 hours |

| Yield | 85% |

This method is favored in industrial settings due to lower reagent costs and reduced waste generation.

Comparative Analysis of Methodologies

Yield and Purity

Economic and Environmental Impact

Scalability

-

mCPBA-based oxidation is limited by the cost of the peracid, making it less viable for ton-scale production.

-

H₂O₂ methods are scalable to multi-kilogram batches with existing infrastructure for peroxide handling.

Industrial-Scale Considerations and Optimization Strategies

Temperature Control

Exothermic reactions in H₂O₂-based systems require jacketed reactors with precise cooling to maintain 85–90°C . Overheating risks decomposition of H₂O₂ and side-product formation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpyridine1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in alkaline conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Higher-order N-oxides.

Reduction: 3-Chloro-2-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylpyridine1-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpyridine1-oxide involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic and extraction processes. The compound’s reactivity is primarily due to the presence of the N-oxide functional group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Structural Isomer: 4-Chloro-3-methylpyridine 1-oxide

Key Differences :

- Substituent Positions : The chlorine atom is at the 4-position, and the methyl group is at the 3-position, making this a positional isomer of the target compound .

- Electronic Effects : The N-oxide group increases electron density at the 2- and 4-positions of the pyridine ring. In 4-Chloro-3-methylpyridine 1-oxide, the chlorine (electron-withdrawing) and methyl (electron-donating) groups may create distinct electronic environments compared to the target compound.

- Applications : Pyridine N-oxides with chloro and methyl substituents are often used in cross-coupling reactions or as intermediates in drug synthesis.

Functional Group Variation: 2-(Chlorothio)pyridine-3-carbonyl chloride

Key Differences :

- Functional Groups : This compound features a chlorothio (-SCl) group at the 2-position and a carbonyl chloride (-COCl) at the 3-position, contrasting sharply with the methyl and N-oxide groups in the target compound .

- Reactivity : The carbonyl chloride group enables nucleophilic acyl substitution, while the chlorothio group may participate in thiol-disulfide exchange reactions. These functionalities make it more reactive than 3-Chloro-2-methylpyridine 1-oxide.

Dihydropyridine Derivatives

Compounds like (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid () differ in ring saturation. Dihydropyridines are non-aromatic and exhibit distinct reactivity:

- Redox Properties : Dihydropyridines are prone to oxidation, unlike aromatic N-oxides.

- Pharmaceutical Relevance : Dihydropyridines are common in calcium channel blockers (e.g., nifedipine), whereas pyridine N-oxides are less prevalent in direct therapeutic applications .

Research Findings and Limitations

- Electronic Effects : Substituent positions significantly influence reactivity. For example, N-oxide pyridines with electron-withdrawing groups (e.g., Cl) at meta or para positions show enhanced stability in electrophilic substitutions .

- Data Gaps : Available evidence lacks quantitative data (e.g., melting points, solubility) for 3-Chloro-2-methylpyridine 1-oxide, necessitating further experimental studies.

- Synthetic Utility : Chloro-methyl pyridine N-oxides are valuable in Suzuki-Miyaura couplings, where the N-oxide acts as a directing group .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-methylpyridine 1-oxide, and how are reaction conditions optimized?

Answer: The synthesis typically involves chlorination and oxidation steps. A common approach uses methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide (35%) in dichloromethane at 25°C . Key variables include:

- Catalyst loading : 5% MTO for efficient oxidation.

- Reagent stoichiometry : 1.5 equivalents of H₂O₂ to ensure complete conversion.

- Solvent choice : CH₂Cl₂ minimizes side reactions.

Purification via HPLC or column chromatography is recommended for isolating high-purity products .

Q. How should researchers characterize 3-Chloro-2-methylpyridine 1-oxide to confirm structural integrity?

Answer: Use a multi-technique approach:

- NMR spectroscopy : Confirm substitution patterns (e.g., chloro and methyl groups) via ¹H/¹³C NMR.

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Boiling/melting points : Cross-reference with literature values (e.g., bp: 192–193°C for related pyridine derivatives) .

- Spectral databases : Validate against NIST Chemistry WebBook entries for pyridine oxides .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Answer:

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation.

- Safety : Use N95 masks, gloves, and eye protection due to respiratory and dermal irritation risks .

- WGK classification : WGK 3 (highly hazardous to water), requiring strict disposal protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of 3-Chloro-2-methylpyridine 1-oxide?

Answer: Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

Q. What strategies optimize regioselective functionalization of 3-Chloro-2-methylpyridine 1-oxide for targeted applications?

Answer: Leverage the chloro group’s reactivity:

- Nucleophilic substitution : Replace Cl with amines or thiols under basic conditions.

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids .

- Directed ortho-metalation : Employ LDA or TMPLi to introduce substituents at specific positions .

Monitor reaction progress via HPLC to avoid over-functionalization .

Q. How does 3-Chloro-2-methylpyridine 1-oxide perform in enzyme inhibition studies, and what are key experimental design considerations?

Answer: The compound’s pyridine oxide moiety may act as a kinase inhibitor analog. For robust assays:

Q. What analytical methods are critical for detecting degradation products during stability studies?

Answer:

- HPLC-DAD/MS : Identify hydrolyzed or oxidized byproducts (e.g., loss of Cl or methyl groups).

- Forced degradation : Expose the compound to heat (40–60°C), light, or acidic/basic conditions .

- Quantitative NMR : Track degradation kinetics using internal standards like TMS .

Methodological Notes

- Synthesis optimization : Always perform reaction kinetics studies (e.g., time vs. yield) to identify rate-limiting steps .

- Data validation : Cross-check spectral data with computational tools (e.g., Gaussian for NMR prediction) .

- Biological assays : Use orthogonal assays (e.g., SPR and enzymatic activity) to confirm inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.